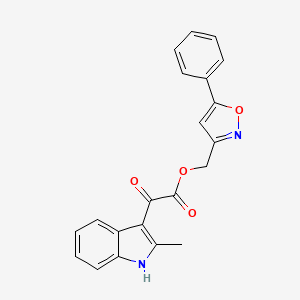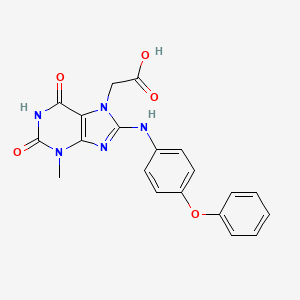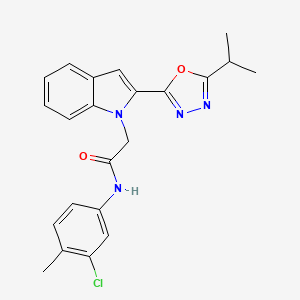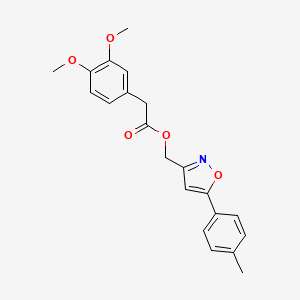
(5-phenylisoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Übersicht
Beschreibung
(5-phenylisoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, also known as PMIOA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PMIOA belongs to the class of isoxazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (5-phenylisoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been found to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting DNA synthesis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-phenylisoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in lab experiments is its potential as a therapeutic agent. This compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activity, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of (5-phenylisoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent in animal models and clinical trials. Additionally, the synthesis of this compound analogs with improved solubility and efficacy could be explored.
Wissenschaftliche Forschungsanwendungen
(5-phenylisoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to have antimicrobial activity against Gram-positive and Gram-negative bacteria. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-19(16-9-5-6-10-17(16)22-13)20(24)21(25)26-12-15-11-18(27-23-15)14-7-3-2-4-8-14/h2-11,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHOLMWVOWVYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3414409.png)
![(E)-methyl 2-(4,6-difluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3414411.png)
![N-(3-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3414413.png)

![4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3414445.png)
![7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3414449.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3414451.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3414454.png)
![7-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3414462.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3414473.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3414500.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3414508.png)